
3-Fluoro-6-(trifluoromethyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-6-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C7H4F4N2O and a molecular weight of 208.11 g/mol . . This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a picolinamide structure, making it a fluorinated derivative of picolinamide.
Preparation Methods
The synthesis of 3-Fluoro-6-(trifluoromethyl)picolinamide can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
3-Fluoro-6-(trifluoromethyl)picolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine and trifluoromethyl groups in the compound can undergo substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-6-(trifluoromethyl)picolinamide has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it useful in studying the effects of fluorine substitution on biological activity.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-(trifluoromethyl)picolinamide involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards specific targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Fluoro-6-(trifluoromethyl)picolinamide can be compared with other similar compounds, such as:
3-Fluoropicolinamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(Trifluoromethyl)picolinamide: Lacks the fluorine atom, leading to variations in reactivity and applications
Properties
Molecular Formula |
C7H4F4N2O |
|---|---|
Molecular Weight |
208.11 g/mol |
IUPAC Name |
3-fluoro-6-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H4F4N2O/c8-3-1-2-4(7(9,10)11)13-5(3)6(12)14/h1-2H,(H2,12,14) |
InChI Key |
ATIZOSYQXUZHTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1F)C(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15061276.png)
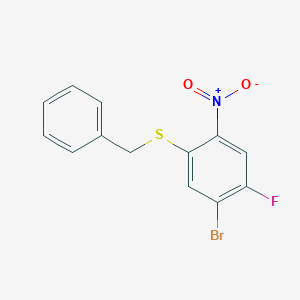

![4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B15061303.png)
![(1R,2S,3S,5R)-2-Bromo-3-hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B15061314.png)

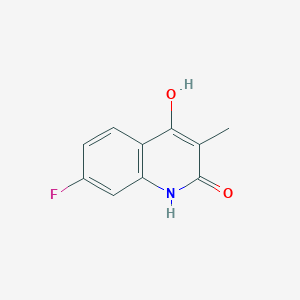
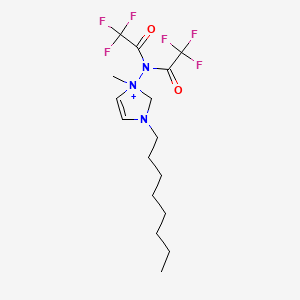
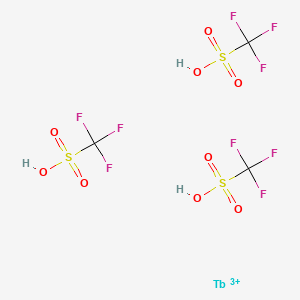
![4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid](/img/structure/B15061361.png)

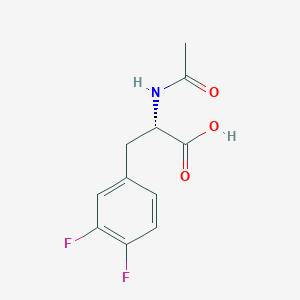
![[(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron](/img/structure/B15061379.png)

